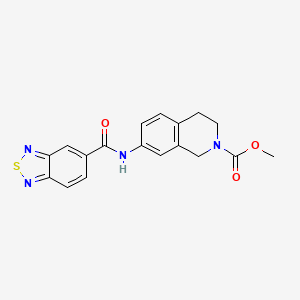

methyl 7-(2,1,3-benzothiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-(2,1,3-benzothiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl ester at position 2 and a 2,1,3-benzothiadiazole-5-carboxamide group at position 7. The benzothiadiazole moiety, a bicyclic aromatic system containing sulfur and nitrogen, imparts unique electronic properties, including electron-withdrawing effects and π-conjugation, which influence reactivity and biological interactions. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, often associated with central nervous system activity or enzyme modulation .

Properties

IUPAC Name |

methyl 7-(2,1,3-benzothiadiazole-5-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-25-18(24)22-7-6-11-2-4-14(8-13(11)10-22)19-17(23)12-3-5-15-16(9-12)21-26-20-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGOFXXTHZSTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2,1,3-benzothiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole intermediate, which is then coupled with the tetrahydroisoquinoline derivative under specific reaction conditions. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2,1,3-benzothiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiadiazole moiety to its corresponding amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzothiadiazole or tetrahydroisoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 7-(2,1,3-benzothiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 7-(2,1,3-benzothiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The benzothiadiazole moiety can engage in π-π stacking interactions, while the tetrahydroisoquinoline structure may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroisoquinoline Cores

a. Methyl 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate (HCl Salt)

- Structure : Lacks the benzothiadiazole-5-amido group but shares the methyl ester at position 2 and a free carboxylate at position 7 .

b. tert-Butyl 7-Hydroxy-6-Tetrazolyl Derivatives (Compounds 22, 23, 24s)

- Structure : Feature tert-butyl esters (position 2), hydroxyl groups (position 7), and tetrazolyl substituents (position 6) .

- Key Differences :

- The tert-butyl ester enhances steric hindrance, slowing hydrolysis compared to the methyl ester in the target compound.

- Tetrazolyl groups (electron-rich) vs. benzothiadiazole (electron-deficient) alter dipole interactions and solubility.

c. Methyl 2-(Pyrimidin-5-yl)-1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate

- Structure : Substituted with a pyrimidinyl group at position 2 and a methyl ester at position 7 .

- Key Differences :

- Pyrimidine’s nitrogen atoms enable hydrogen bonding, unlike the sulfur-dominated benzothiadiazole.

- Positional substitution (pyrimidine at position 2 vs. benzothiadiazole at position 7) shifts pharmacophore orientation.

Heterocyclic Substituents in Related Scaffolds

a. Benzoxazole Derivatives (Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates)

- Structure : Benzoxazole core with ester groups .

- Key Differences: Benzoxazole (O and N) vs. benzothiadiazole (S and N) alters electronic profiles: benzothiadiazole has stronger electron-withdrawing effects. Tetrahydroisoquinoline’s fused ring system provides conformational rigidity absent in benzoxazoles.

b. Benzodithiazine Derivatives (Compound 15)

Biological Activity

Methyl 7-(2,1,3-benzothiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure that combines a tetrahydroisoquinoline core with a benzothiadiazole moiety. The synthesis typically involves multi-step organic reactions that include the formation of the benzothiadiazole ring and subsequent modifications to introduce the tetrahydroisoquinoline structure.

Synthetic Route Overview:

- Formation of Benzothiadiazole: The initial step often involves the reaction of 2-aminobenzenethiol with various electrophiles to form the benzothiadiazole ring.

- Tetrahydroisoquinoline Synthesis: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Final Coupling: The final step typically includes coupling reactions that link the benzothiadiazole and tetrahydroisoquinoline components.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzothiadiazole exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest: It has been observed to cause G1/S phase arrest in cancer cells, leading to reduced proliferation.

- Mitochondrial Dysfunction: The compound alters mitochondrial membrane potential, resulting in cytochrome c release and activation of caspases involved in apoptosis.

- Regulation of Apoptotic Proteins: It modulates pro-apoptotic and anti-apoptotic protein levels, further promoting cell death.

In Vitro Studies

A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.5 | Induces apoptosis |

| MCF-7 | 8.2 | Inhibits cell proliferation |

| K-562 | 12.0 | Causes cell cycle arrest |

These results demonstrate the compound's effectiveness against various cancer types and suggest its potential for further development as a therapeutic agent.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothiadiazole derivatives and evaluated their anticancer properties. This compound was among those tested and showed promising results in reducing cell viability across multiple cancer cell lines.

Mechanistic Insights

Another study investigated the mechanistic pathways through which this compound induces apoptosis. The findings indicated that it significantly affects mitochondrial dynamics and alters signaling pathways involved in cell survival.

Q & A

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Key Spectroscopic Signals

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Benzothiadiazole | 8.2 (d, J=8 Hz) | 1550 (C=N) |

| Amide C=O | - | 1650 |

| Methyl Ester | 3.7 (s) | 1720 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.